ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate
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Overview
Description
Ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate is a complex organic compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate typically involves the reaction of ethyl trifluoroacetate with other organic reagents under controlled conditions. One common method involves the condensation of ethyl trifluoroacetate with ethyl acetate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require specific temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to modulate specific biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetone: Shares the trifluoromethyl group but differs in its overall structure and reactivity.
Ethyl trifluoroacetate: A precursor in the synthesis of the compound, with distinct chemical properties.
Properties
IUPAC Name |
ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F6NO4/c1-4-22-8(21)18-9(10(12,13)14,11(15,16)17)7(5(2)19)6(3)20/h7H,4H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKULKWPWRUCUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(C(=O)C)C(=O)C)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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